molecular formula C21H23N3O3 B7687946 N-(3,4-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(3,4-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7687946
M. Wt: 365.4 g/mol
InChI Key: RXYKCIUPHFTDRY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA and is known for its anti-cancer properties.

Mechanism of Action

DMXAA acts as a prodrug and is converted to its active form, which activates the immune system and triggers the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines induce apoptosis in cancer cells and inhibit tumor growth. DMXAA also inhibits the formation of new blood vessels in tumors, which is essential for their growth and survival.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It induces the production of cytokines, which activate the immune system and induce apoptosis in cancer cells. DMXAA also inhibits the formation of new blood vessels in tumors, which is essential for their growth and survival. In addition, DMXAA has been shown to have anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a potent anti-cancer agent and has been extensively studied for its anti-cancer properties. DMXAA has also been investigated for its anti-inflammatory and anti-viral properties, which makes it a versatile compound for research. However, DMXAA has some limitations. It is a prodrug and requires activation to exert its anti-cancer properties. This can make it difficult to use in certain experiments. DMXAA also has a short half-life, which can limit its efficacy in some experiments.

Future Directions

There are several future directions for DMXAA research. One area of interest is the development of more efficient synthesis methods for DMXAA. Another area of interest is the investigation of DMXAA in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. DMXAA has also been investigated for its anti-inflammatory and anti-viral properties, and further research in these areas may lead to the development of new treatments for inflammatory and viral diseases. Finally, the investigation of DMXAA in different animal models and clinical trials may lead to its approval for use in cancer treatment.

Synthesis Methods

DMXAA can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is then reacted with butyric anhydride to obtain DMXAA. Another method involves the reaction of 3,4-dimethylbenzohydrazide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent. The product is then reacted with butyric anhydride to obtain DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, DMXAA has been investigated for its anti-inflammatory and anti-viral properties.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-7-10-17(13-15(14)2)22-19(25)5-4-6-20-23-21(24-27-20)16-8-11-18(26-3)12-9-16/h7-13H,4-6H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYKCIUPHFTDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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